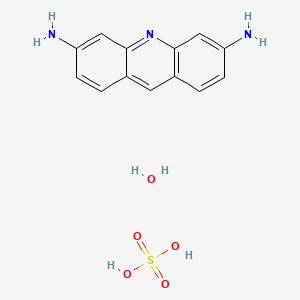

Proflavine sulfate Hydrate

Description

Historical Context of Acridine (B1665455) Dyes as Biomolecular Probes

Acridine dyes, first isolated from coal tar in the late 19th century, were initially used in the dye industry. nih.govwikipedia.org Their biological applications emerged in the early 20th century, with Paul Ehrlich proposing their use as antimalarials and later as antimicrobial agents. nih.gov During World War I and II, acridine dyes like proflavine (B1679165) were widely used as topical antiseptics before the advent of penicillin. nih.govpubcompare.ai

The scientific significance of acridine dyes as biomolecular probes began to be understood with the discovery of their ability to interact with nucleic acids. This interaction, specifically intercalation, was first proposed by Leonard Lerman in 1961. wikipedia.org Intercalation is the process where a molecule inserts itself between the planar bases of DNA. wikipedia.org This discovery was pivotal, as it provided a mechanism to explain the mutagenic effects of acridines, such as causing frameshift mutations by inducing the insertion or deletion of base pairs. wikipedia.orgwikipedia.org This property was famously utilized by Crick, Brenner, and their collaborators in their experiments to demonstrate the triplet nature of the genetic code. researchgate.net

Proflavine Sulfate (B86663) Hydrate (B1144303) as a Foundational Compound in Nucleic Acid Research

Proflavine, a prominent member of the acridine dye family, has been instrumental in advancing our understanding of nucleic acid structure and function. wikipedia.orgdrugbank.com Its planar, polycyclic aromatic structure allows it to fit between the base pairs of DNA, a process known as intercalation. wikipedia.org This binding event leads to distinct structural changes in the DNA, including unwinding of the double helix by approximately 17 degrees and an increase in the distance between base pairs. wikipedia.org These alterations can inhibit crucial cellular processes like DNA replication and transcription, which is the basis for its antimicrobial and potential chemotherapeutic applications. wikipedia.orgdrugbank.comacs.org

The interaction of proflavine with DNA is a complex process that has been extensively studied using various techniques. Spectroscopic and electrochemical studies have confirmed that proflavine intercalates into the DNA double helix. nih.gov These studies have also provided quantitative data on the binding affinity and the size of the binding site. nih.gov For instance, the binding constant (K) for the interaction between proflavine and DNA has been determined to be in the range of 10^4 to 10^5 M⁻¹, indicating a strong interaction. nih.goviaea.org

The binding process is thermodynamically favorable, driven by both negative enthalpy and positive entropy changes. iaea.org The intercalation of proflavine also significantly increases the thermal stability of DNA. iaea.org Furthermore, detailed molecular dynamics simulations have provided insights into the molecular mechanism of intercalation, suggesting a "drug-induced cavity formation" model where the drug actively participates in creating the space for its insertion. acs.orgnih.gov

Thermodynamic and Binding Parameters of Proflavine-DNA Interaction

| Parameter | Value | Method | Reference |

|---|---|---|---|

| Binding Constant (K) | 2.32 (± 0.41) x 10⁴ M⁻¹ | Voltammetry | nih.gov |

| Binding Constant (K) | 2.20 (± 0.48) x 10⁴ M⁻¹ | UV Absorption | nih.gov |

| Binding Constant (K) | (1.60 ± 0.04) · 10⁵ M⁻¹ at 298.15 K | Isothermal Titration Calorimetry | iaea.org |

| Binding Site Size | 2.07 (± 0.1) base pairs | Voltammetry | nih.gov |

| Standard Gibbs Free-Energy Change (ΔG°) | ca. -24.90 kJ/mol at 25°C | Voltammetry | nih.gov |

Evolution of Research Paradigms and Methodological Advances

The utility of proflavine in research has evolved in tandem with technological advancements. Initially, its use was largely in staining for microscopy and as a general antiseptic. chemimpex.comsigmaaldrich.com However, with the advent of sophisticated biophysical techniques, proflavine has become a powerful tool for detailed molecular investigations.

Spectroscopic and Imaging Techniques: The fluorescent properties of proflavine have been central to its modern applications. pubcompare.aisigmaaldrich.comaip.org It exhibits an excitation maximum around 444 nm and an emission maximum around 508 nm. sigmaaldrich.com This fluorescence is significantly quenched upon intercalation into DNA, a phenomenon that is widely used to study binding kinetics and affinities. aip.orgresearchgate.net Advanced techniques like fluorescence resonance energy transfer (FRET) analysis have utilized proflavine as a calibrating dye. sigmaaldrich.com Furthermore, proflavine is employed as a contrast agent in in vivo microscopy techniques, such as high-resolution microendoscopy, to visualize cellular nuclei and aid in the identification of precancerous lesions. nih.govresearchgate.net

Photodynamic Therapy Research: Proflavine's ability to absorb light and generate reactive oxygen species has led to its investigation as a photosensitizer in photodynamic therapy (PDT). aip.orgnih.gov In PDT, a photosensitizer is activated by light of a specific wavelength to produce cytotoxic effects, offering a targeted approach to cancer therapy and antimicrobial treatments. nih.govactasdermo.org Research has shown that proflavine-mediated PDT can induce cell death and has been explored for applications such as treating herpetic keratitis and fungal infections. actasdermo.orgnih.govasm.org

Nanotechnology and Materials Science: More recently, proflavine and its derivatives are being integrated into nanomaterials and used as templates for the assembly of functional materials on DNA scaffolds. rsc.org For instance, proflavine diazide has been shown to intercalate into DNA and present reactive azide (B81097) groups, which can then be used for in situ "click" chemistry to assemble conducting polymers along the DNA backbone. rsc.org

The progression from a simple dye to a sophisticated molecular tool illustrates the dynamic nature of scientific research. The foundational understanding of proflavine's interaction with nucleic acids has paved the way for its application in diverse and advanced research fields, from single-molecule biophysics to the development of novel therapeutic strategies.

Evolution of Research Applications for Proflavine

| Era | Primary Application | Key Research Focus | Enabling Technologies |

|---|---|---|---|

| Early 20th Century | Antiseptic/Dye | Antimicrobial properties, Staining | Basic microscopy |

| Mid 20th Century | Mutagen/Genetic Tool | Understanding the genetic code, Mutagenesis | Bacteriophage genetics |

| Late 20th Century | Biophysical Probe | DNA intercalation mechanism, Binding kinetics | Spectroscopy (UV-Vis, Fluorescence), Electrophoresis |

| 21st Century | Advanced Research Tool | In vivo imaging, Photodynamic therapy, Nanomaterials | Confocal microscopy, High-resolution microendoscopy, Femtosecond spectroscopy |

Structure

3D Structure of Parent

Properties

IUPAC Name |

acridine-3,6-diamine;sulfuric acid;hydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3.H2O4S.H2O/c14-10-3-1-8-5-9-2-4-11(15)7-13(9)16-12(8)6-10;1-5(2,3)4;/h1-7H,14-15H2;(H2,1,2,3,4);1H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSAVMVWXUVKHBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC3=C(C=CC(=C3)N)C=C21)N.O.OS(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6556-26-9 |

Source

|

| Record name | 3,6-Acridinediamine, sulfate, hydrate (1:1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6556-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Advanced Spectroscopic and Biophysical Characterization Methodologies

Optical Spectroscopic Investigations of Biomolecular Interactions

Optical spectroscopy provides a powerful and non-invasive means to study the binding of small molecules like proflavine (B1679165) to biomacromolecules such as DNA and proteins. These techniques are sensitive to changes in the electronic environment of the chromophoric proflavine molecule upon interaction with its biological targets.

Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy are fundamental techniques for characterizing the binding of proflavine to biomolecules. The planar aromatic structure of proflavine gives rise to distinct absorption and emission spectra that are perturbed upon binding, providing valuable information about the binding mode and affinity.

When proflavine intercalates into the DNA double helix, characteristic changes in its UV-Vis absorption spectrum are observed. These changes typically include a red-shift (bathochromism) and a decrease in molar absorptivity (hypochromism) of the main visible absorption band. For instance, upon interaction with herring sperm DNA, the absorption peak of proflavine at 444 nm exhibits a red-shift of 16 nm, accompanied by a 21% decrease in amplitude, which is a typical spectroscopic feature of intercalation. nih.gov

Fluorescence spectroscopy is particularly sensitive to the local environment of the proflavine molecule. The binding of proflavine to DNA and proteins often leads to significant quenching of its intrinsic fluorescence. This quenching can be either static, resulting from the formation of a non-fluorescent ground-state complex, or dynamic, arising from collisional deactivation of the excited state. In the case of proflavine's interaction with DNA, a static quenching mechanism is often identified. nih.govnih.gov The fluorescence quantum yield of proflavine can decrease dramatically upon intercalation. For example, the fluorescence quantum yield of proflavine was found to decrease from 38.56% to 2.86% after intercalating into a DNA duplex. nih.gov Similarly, when interacting with d(GC)9 • d(GC)9 DNA, the quantum yield dropped to 3.81%. aip.org The extent of fluorescence quenching can be used to determine binding parameters. For example, studies on the interaction of proflavine with bovine serum albumin (BSA) showed that about 50% of the fluorescence was quenched when 20 µM of proflavine was incubated with BSA. nih.gov

The binding constant (K) and the number of binding sites (n) are key parameters that quantify the affinity of proflavine for a biomolecule. These can be determined by analyzing the changes in absorbance or fluorescence intensity as a function of the concentration of the biomolecule. For the interaction between proflavine and herring sperm DNA, the binding constant has been determined by UV absorption measurements to be K = 2.20 (± 0.48) x 10⁴ M⁻¹. nih.govjst.go.jp

| Parameter | Value | Biomolecule | Method |

| Binding Constant (K) | 2.20 (± 0.48) x 10⁴ M⁻¹ | Herring Sperm DNA | UV Absorption Spectroscopy |

| Binding Site Size | 2.07 (± 0.1) base pairs | Herring Sperm DNA | Voltammetry |

| Standard Gibbs Free-Energy Change (ΔG°) | -24.90 kJ/mol at 25°C | Herring Sperm DNA | Voltammetry |

| Fluorescence Quantum Yield (Free Proflavine) | 38.56% | - | Fluorescence Spectroscopy |

| Fluorescence Quantum Yield (Proflavine-DNA complex) | 2.86% | DNA duplex | Fluorescence Spectroscopy |

| Fluorescence Quenching with BSA | ~50% | Bovine Serum Albumin (BSA) | Fluorescence Spectroscopy |

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the conformational changes of chiral biomolecules like DNA and proteins upon ligand binding. Proflavine itself is an achiral molecule and therefore does not exhibit a CD spectrum. However, when it binds to a chiral macromolecule such as the right-handed helix of DNA, an induced circular dichroism (ICD) signal can be observed in the absorption region of the proflavine molecule. medjrf.com This ICD signal is a direct consequence of the asymmetric environment imposed on the proflavine chromophore by the chiral DNA structure.

The appearance of an ICD signal is consistent with an intercalative binding mode, where the planar proflavine molecule is inserted between the base pairs of the DNA. Studies on flow-oriented complexes of DNA with proflavine have shown that these complexes exhibit a strong CD anisotropy. nih.gov The ICD signals are typically weak, which is also characteristic of intercalative binding. The analysis of CD spectra can provide insights into the geometry of the proflavine-DNA complex. The decomposition of the CD spectra into different components can help to isolate the contributions from the interaction of different electronic transitions of the dye with the transitions of the DNA bases. medjrf.com

Time-resolved fluorescence spectroscopy provides dynamic information about the excited state of proflavine and how these dynamics are altered upon binding to biomolecules. By measuring the fluorescence lifetime, one can gain insights into the different decay pathways of the excited state, including radiative (fluorescence) and non-radiative processes.

Studies using femtosecond time-resolved spectroscopy have revealed that both the fluorescence and the triplet excited-state generation of proflavine are quenched upon intercalation into DNA. nih.govnih.govmdpi.com This quenching is attributed to the opening of ultrafast non-radiative decay channels. nih.govnih.gov The fluorescence lifetime of proflavine, which is around 4.6 ± 0.2 ns in various solvents, is significantly shortened upon binding to DNA. nih.gov For instance, when intercalated into G-C base pairs, the fluorescence lifetime has been observed to shorten to 800 ps. mdpi.com

Femtosecond transient absorption (TA) spectroscopy further elucidates the ultrafast excited-state dynamics. Upon photoexcitation, proflavine exhibits excited-state absorption (ESA) bands. In the proflavine-DNA complex, the excited-state lifetimes are found to be an order of magnitude smaller than in free proflavine. mdpi.com These studies help in constructing a detailed picture of the excited-state relaxation mechanisms of proflavine and its biomolecular complexes. mdpi.com

| Parameter | Value | Condition | Method |

| Fluorescence Lifetime (Free Proflavine) | 4.6 ± 0.2 ns | In various solvents | Time-Resolved Fluorescence Spectroscopy |

| Fluorescence Lifetime (Proflavine-DNA) | 800 ps | Intercalated into G-C base pairs | Time-Resolved Fluorescence Spectroscopy |

| Excited State Lifetimes (Proflavine-DNA) | One order of magnitude smaller than free proflavine | - | Femtosecond Transient Absorption Spectroscopy |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile and powerful technique that provides atomic-resolution structural and dynamic information about molecules in solution and in the solid state. It has been instrumental in characterizing the structure of proflavine-biomolecule complexes.

Solution-state NMR spectroscopy can be used to determine the three-dimensional structure of complexes formed between proflavine and small DNA or RNA fragments. By analyzing chemical shift perturbations (CSPs), nuclear Overhauser effects (NOEs), and residual dipolar couplings (RDCs), a detailed picture of the binding interface and the conformation of both the ligand and the biomolecule can be obtained.

¹H NMR studies have been used to investigate the interactions of proflavine with self-complementary deoxytetranucleosides of different base sequences. tandfonline.com These studies provide information on the molecular associations and the structures of the resulting complexes in aqueous solution. tandfonline.com The analysis of CSPs upon titration of a labeled protein or nucleic acid with proflavine can identify the residues involved in the binding interface. frontiersin.org Intermolecular NOEs between protons on proflavine and protons on the biomolecule provide direct evidence of their spatial proximity and are crucial for defining the geometry of the complex.

Solid-state NMR (ssNMR) is particularly well-suited for studying large, non-crystalline, or insoluble biomolecular assemblies, such as the complex of proflavine with fibrous DNA. nih.gov ssNMR can provide information about the structure, dynamics, and orientation of molecules within these assemblies.

Using ¹³C-labeled proflavine, solid-state NMR studies have shown that in the complex with fibrous native DNA, the proflavine molecule is stacked with its aromatic ring plane perpendicular to the fiber axis and is essentially immobile. nih.gov Natural abundance ¹³C NMR of the DNA itself revealed that the binding of proflavine does not alter the puckering of the deoxyribose ring. nih.gov However, ³¹P NMR spectra showed significant changes in the orientation of the phosphodiester backbone upon proflavine binding. nih.gov These changes suggest that some phosphodiester groups tilt to span the intercalation sites, while others tilt to compensate for the unwinding of the DNA helix. nih.gov

Calorimetric and Hydrodynamic Techniques

Calorimetric and hydrodynamic techniques provide critical insights into the binding thermodynamics and the structural changes that occur when Proflavine sulfate (B86663) hydrate (B1144303) interacts with macromolecules like DNA.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

Isothermal Titration Calorimetry (ITC) is a powerful technique for the direct measurement of the thermodynamic parameters of binding interactions in solution. whiterose.ac.uk In a single ITC experiment, the binding affinity (K_a), enthalpy change (ΔH), and stoichiometry (n) of the interaction between a ligand, such as Proflavine, and a macromolecule, like DNA, can be determined. From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the binding event.

One study calculated the equilibrium constant (K) for the binding of proflavine hydrochloride to DNA to be (1.60 ± 0.04) × 10^5 M⁻¹ at 298.15 K. iaea.org The study also noted that the binding reaction was dominated by non-polyelectrolytic forces. iaea.org Further analysis showed that as the temperature increases, the binding constant decreases, the standard molar enthalpy change becomes more negative, and the standard molar entropy change becomes less positive, suggesting an enthalpy-entropy compensation phenomenon. iaea.org

Table 1: Thermodynamic Parameters for Proflavine-DNA Interaction at 298.15 K This table is interactive. Click on the headers to sort the data.

| Parameter | Value | Unit | Significance |

|---|---|---|---|

| Equilibrium Constant (K) | (1.60 ± 0.04) x 10⁵ | M⁻¹ | Measures the binding affinity of Proflavine to DNA. |

| Gibbs Free Energy (ΔG°) | -29.7 ± 0.1 | kJ/mol | Indicates the spontaneity of the binding process. |

| Enthalpy (ΔH°) | -18.4 ± 0.2 | kJ/mol | Reflects the heat released or absorbed during binding. |

| Entropy (TΔS°) | 11.3 | kJ/mol | Represents the change in disorder of the system upon binding. |

Data sourced from microcalorimetric studies on proflavine hydrochloride interaction with DNA. iaea.org

Ultracentrifugation and Viscometry for Hydrodynamic Properties

Hydrodynamic methods such as ultracentrifugation and viscometry are essential for understanding the structural changes in DNA upon the binding of intercalating agents like Proflavine.

Ultracentrifugation: Sedimentation studies using an ultracentrifuge can determine the extent of binding of a small ligand like proflavine to a macromolecule such as DNA. nih.gov The binding of proflavine to DNA causes a decrease in the sedimentation coefficient. scispace.com This decrease is attributed to a reduction in the mass per unit length of the DNA molecule and an increase in its stiffness and length due to the intercalation of proflavine molecules between the base pairs. This effective lengthening of the DNA rod-like structure leads to increased frictional resistance, causing it to sediment more slowly. scispace.com

Viscometry: Viscosity measurements are highly sensitive to changes in the contour length of DNA and are considered a definitive method for assessing the binding mode of a compound. nih.gov When a small molecule intercalates between DNA base pairs, it unwinds the double helix and increases its length, leading to a significant increase in the viscosity of the DNA solution. nih.gov Studies have consistently shown that the interaction of proflavine with DNA leads to an increase in the specific viscosity of the DNA solution. scispace.com This effect saturates at a specific dye-to-DNA-phosphate ratio, which corresponds to the saturation of all possible intercalation sites. iaea.org The observed increase in viscosity provides strong evidence for the intercalation of Proflavine into the DNA double helix. scispace.com For sonicated calf thymus DNA, binding of proflavine over a range of moles bound per mole of nucleotide (r) from zero to 0.13 resulted in a 20% increase in the length of the DNA molecule. scispace.com

Advanced Microscopical Applications

Advanced microscopy techniques enable the direct visualization of Proflavine within cellular environments and its complexes with macromolecules, providing spatial and structural information at high resolution.

Fluorescence Microscopy for Subcellular Probing (in research models)

Proflavine is an acridine-derived fluorescent dye, a property that makes it suitable for use in fluorescence microscopy. nih.gov It has been successfully employed as a rapid fluorescent stain for the cytologic examination of biological specimens, where it stains cell nuclei and cytoplasmic structures. nih.gov Its ability to intercalate into DNA makes it a particularly effective nuclear stain.

In research models, fluorescence microscopy can be used to probe the subcellular localization of proflavine. When proflavine intercalates into DNA, its fluorescence properties are altered; specifically, the fluorescence is significantly quenched when it inserts into Guanine-Cytosine (G-C) base pairs. nih.gov This property can be exploited to study DNA dynamics and the distribution of G-C rich regions within the nucleus.

Studies have demonstrated the use of Proflavine hemisulfate on various specimens, including exfoliated oral squamous cells and leukocytes. nih.gov The staining allows for clearly visible nuclei with highlighted features, such as the multilobar nature of nuclei in neutrophils. nih.gov This application allows for the quantitative analysis of digital images to assess morphological characteristics like the nuclear-to-cytoplasmic ratio. nih.gov

Atomic Force Microscopy (AFM) for Direct Visualization of DNA-Proflavine Sulfate Hydrate Complexes

Atomic Force Microscopy (AFM) is a high-resolution imaging technique capable of visualizing single molecules and their complexes at the nanometer scale. nih.gov It is uniquely suited for studying the structural consequences of ligand-DNA interactions because it can provide direct, three-dimensional topographical images of molecules under near-physiological conditions. nih.govnih.gov

While direct AFM imaging of Proflavine-DNA complexes is not widely reported, the principles of the technique make it an ideal tool for such investigations. Hydrodynamic studies have established that proflavine binding elongates the DNA molecule. scispace.com AFM can directly visualize and quantify this change in contour length. By imaging DNA molecules before and after the addition of Proflavine sulfate hydrate, one could directly observe the lengthening and stiffening of the DNA duplex, providing unambiguous visual confirmation of the intercalation mechanism.

The methodology involves adsorbing the DNA or DNA-proflavine complexes onto a smooth substrate, typically mica, and then scanning the surface with a sharp probe. nih.govresearchgate.net AFM can be used to measure changes in DNA length, persistence length (a measure of stiffness), and the induction of bends or kinks. mdpi.com This technique would allow for a direct, single-molecule visualization of the structural perturbations induced by Proflavine, complementing the solution-based data from hydrodynamic experiments.

Synthetic Methodologies and Derivatization Research

Elucidation of Novel Synthetic Routes to Proflavine (B1679165) Sulfate (B86663) Hydrate (B1144303) Analogues

Traditional methods for synthesizing acridine (B1665455) derivatives are often multistep processes requiring specialized starting materials. chemistryviews.org However, recent research has focused on developing more efficient and modular approaches to generate a diverse range of proflavine analogues.

One innovative, one-pot method leverages the synergistic combination of photo-excitation of o-alkyl nitroarenes with a copper-mediated cascade annulation. This process begins with the photo-excitation of the nitroarene precursor, which undergoes intramolecular hydrogen atom transfer and oxygen relocation to form key amine intermediates. A subsequent copper-induced cascade, involving Chan-Lam amination, Friedel-Crafts acylation, and aromatization, completes the formation of the acridine core. chemistryviews.org This strategy simplifies the synthesis of unsymmetric and multi-substituted acridine derivatives, expanding the accessible chemical space. chemistryviews.org

Another route focuses on the direct derivatization of the proflavine core. For instance, novel proflavine ureas have been synthesized starting from proflavine hemisulfate hydrate. mdpi.com A key intermediate, 3,6-diisothiocyanatoacridine (B14485803), is prepared by reacting proflavine with thiophosgene. This intermediate is then reacted with various amines to produce a series of thioureas, which are subsequently converted to the final urea (B33335) derivatives through a reaction with mesitylnitrile oxide. mdpi.com This method has been optimized to achieve high yields. mdpi.com

Furthermore, chemically modifiable proflavine analogues have been synthesized for specific research applications. Proflavine diazide (PD) and its N-methylated analogue (MePD) were created by modifying the exocyclic amines of proflavine. This involved introducing an extended amide linker to enhance the accessibility of the azide (B81097) groups, which serve as "click" chemistry handles for subsequent conjugation reactions.

| Synthetic Route | Precursors | Key Steps/Reagents | Resulting Analogue Type | Reference |

| Photo-excitation/Copper Catalysis | o-alkyl nitroarenes, alkyl halides, o-nitroaryl boronic acids | Photo-excitation, Copper-induced cascade (Chan-Lam amination, Friedel-Crafts acylation) | Multi-substituted acridines | chemistryviews.org |

| Direct Derivatization | Proflavine hemisulfate hydrate, thiophosgene, various amines, mesitylnitrile oxide | Synthesis of 3,6-diisothiocyanatoacridine intermediate, formation of thioureas, conversion to ureas | Proflavine ureas and thioureas | mdpi.com |

| "Click" Handle Installation | Proflavine, azide-containing linkers | Conversion of exocyclic amines to amido-azides | Proflavine diazides (chemically modifiable) |

Structure-Activity Relationship (SAR) Studies of Proflavine Derivatives for Enhanced Research Functionality

Structure-activity relationship (SAR) studies are crucial for optimizing the function of proflavine derivatives, whether for therapeutic potential or as research tools. nih.govbohrium.com By systematically altering the chemical structure and evaluating the resulting changes in biological or chemical activity, researchers can design analogues with enhanced properties such as increased binding affinity, specificity, or cytotoxic effect. mdpi.com

A study on a series of novel proflavine ureas evaluated their anticancer activity against the NCI-60 human cancer cell line panel. mdpi.com The research established a pharmacological model based on lipophilicity (LogP) and the standard entropy change (ΔS°). The results indicated that derivatives featuring specific substituents, such as azepyl, phenyl, and phenylethyl groups, displayed the highest levels of anticancer activity. For instance, the phenyl urea derivative (11c) showed a potent GI50 value of 0.23 µM against the HCT-116 cancer cell line. mdpi.com This suggests that modulating the lipophilicity and conformational flexibility of the side chains can fine-tune the biological activity. mdpi.com

| Proflavine Urea Derivative | Substituent | GI50 (μM) vs. HCT-116 Cell Line | Reference |

| 11b | Azepyl | 0.44 | mdpi.com |

| 11c | Phenyl | 0.23 | mdpi.com |

| 11f | Phenylethyl | 0.35 | mdpi.com |

| 11j | Hexyl | 0.36 | mdpi.com |

In other studies focusing on acridine-based N-acylhydrazone derivatives, it was found that the electronic properties of the substituents significantly influenced DNA binding and anticancer activity. The SAR analysis revealed that electron-withdrawing groups, such as -Cl, -NO2, -F, and -Br, were favored over electron-donating groups like -OH and -OCH3. mdpi.com This highlights the importance of the electronic environment of the acridine scaffold in its interaction with biological macromolecules.

Furthermore, research on acridine-4-carboxamide derivatives as DNA intercalators for stabilizing short DNA duplexes has provided detailed SAR insights. oup.com Optimal thermal stabilization was achieved when the acridine core was decorated with a secondary carboxamide carrying a sterically non-demanding basic functional group, connected through a two-carbon linker. This precise structural requirement underscores the sensitivity of molecular recognition events to subtle changes in the derivative's architecture. oup.com

Design and Synthesis of Photoactivatable and Chemically Modifiable Proflavine Probes

To investigate the interactions of proflavine with its biological targets in complex cellular environments, researchers design and synthesize specialized chemical probes. mdpi.com These probes are typically equipped with two key features: a photoreactive group for covalent cross-linking to target molecules upon light activation, and a reporter or handle for detection and isolation. nih.govljmu.ac.uk

The design of such probes for proflavine involves strategically placing these functional groups on the acridine scaffold without disrupting its primary binding activity. Common photoreactive groups include benzophenones and diazirines, which are relatively small and can be activated by UV light to form covalent bonds with nearby molecules. researchgate.netunimi.it For chemical modification, bioorthogonal handles like terminal alkynes or azides are incorporated. ljmu.ac.uk These handles allow for the specific attachment of reporter tags (e.g., fluorophores, biotin) via "click" chemistry, a highly efficient and selective reaction. ljmu.ac.uk

A prime example is the synthesis of proflavine diazide (PD) and its N-methylated version (MePD). In these probes, amido-azide substituents are attached to the exocyclic amines of the proflavine core. These azide groups are chemically modifiable and can undergo in situ click reactions with alkyne-functionalized molecules after the probe has intercalated into its DNA target. This allows for the precise, activity-dependent labeling of molecules in the vicinity of the proflavine binding site.

Another approach involves leveraging the inherent photochemical properties of the acridine core itself. Newly synthesized acridinium (B8443388) salts have been shown to possess strong oxidative capabilities in their photo-excited states, suggesting their potential use as photocatalysts in specific chemical reactions. chemistryviews.org This opens the possibility of designing proflavine-based probes that can induce specific chemical transformations upon photoactivation. chemistryviews.org

Conjugation Strategies for Site-Specific Labeling and Research Applications

Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, is a powerful strategy for creating advanced research tools and targeted therapeutics. vectorlabs.comnih.gov Proflavine and its derivatives can be conjugated to various biomolecules, including peptides, proteins, and oligonucleotides, to direct their activity to specific cellular locations or to label specific targets. mdpi.commdpi.com

A key technology enabling modern bioconjugation is "click" chemistry. The synthesis of proflavine probes bearing azide or alkyne handles allows for their efficient and site-specific conjugation. For example, acridine-4-carboxamide intercalators have been attached to short DNA oligonucleotide probes using click chemistry. oup.com These conjugates exhibit increased thermal stability of the DNA duplex, which is useful for applications in genetic analysis and diagnostics, such as the discrimination of single-point mutations. oup.com

Conjugation to peptides is another promising strategy. Peptide-drug conjugates (PDCs) use a peptide moiety to target the drug to a specific cell or tissue type, potentially increasing efficacy and reducing off-target effects. mdpi.comjohnshopkins.edu By analogy, a proflavine-peptide conjugate could be designed to target cells overexpressing a particular receptor. The peptide sequence would guide the proflavine payload, enhancing its concentration at the desired site of action.

Similarly, proflavine can be conjugated to other nucleic acid mimics, such as peptide nucleic acids (PNAs), which are known for their strong binding to DNA and RNA and their resistance to enzymatic degradation. sci-hub.se Conjugating proflavine to a PNA could enhance cellular uptake and nuclear delivery, creating a potent tool for antigene or antisense applications. The synthesis of bis-acridine compounds, where two proflavine units are joined by a flexible linker, represents another conjugation strategy designed to enhance DNA binding through bis-intercalation, where both acridine moieties insert into the DNA duplex simultaneously. nih.gov

Computational and Theoretical Chemistry Studies

Molecular Dynamics (MD) Simulations of Proflavine (B1679165) Sulfate (B86663) Hydrate-Biomolecule Interactions

Molecular dynamics (MD) simulations have been instrumental in elucidating the intricate, time-dependent interactions between proflavine and biomolecules, particularly DNA. These simulations model the movement of atoms and molecules over time, providing a granular view of the binding and intercalation processes.

Research has shown that the intercalation of proflavine into DNA is not a single-step event but a more complex, two-step process. nih.gov The initial step involves the formation of a pre-intercalative, outside-bound state where proflavine is associated with the exterior of the DNA helix. nih.gov MD simulations have revealed that the formation of this outside-bound state is a rapid process, occurring on a nanosecond timescale, which is several orders of magnitude faster than the sub-millisecond timescale suggested by some fluorescence kinetic experiments. nih.gov

These simulations have also provided insights into the structural dynamics of proflavine association around DNA. For instance, studies have observed a stacked arrangement of proflavine molecules around the DNA, which differs from some experimentally predicted arrangements where the molecule is perpendicular to the helical axis near the phosphate (B84403) groups. nih.gov The stability of proflavine's minor groove-bound complexes with DNA of varying sequences has been investigated, revealing that these complexes are stable within a 50-nanosecond timeframe, though they undergo some structural rearrangements from their initial docked positions. researchgate.net Furthermore, the concentration of ions in the surrounding medium has been shown to influence the dynamics of proflavine's association with DNA. nih.gov

The insights gained from MD simulations are crucial for understanding the complete mechanism of proflavine's action, from its initial approach to its final intercalated position within the DNA duplex. nih.gov A six-step process has been described for the entrance of proflavine into the DNA base pairs, involving twisting, sliding, and shifting of the base pairs to create a cavity for the drug. youtube.com

Table 1: Key Findings from MD Simulations of Proflavine-Biomolecule Interactions

| Finding | Timescale | Significance |

|---|---|---|

| Formation of outside-bound state | Nanoseconds | Significantly faster than some experimental suggestions, indicating a rapid initial association. |

| Two-step intercalation process | - | Involves an initial external binding followed by insertion between base pairs. |

| Stacked arrangement of proflavine | - | Provides a different structural perspective compared to some experimental models. |

| Minor groove complex stability | 50 nanoseconds | Confirms the stability of the pre-intercalative state. |

| Influence of ion concentration | - | Demonstrates the role of the microenvironment in modulating the interaction. |

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules like proflavine. nih.govuspex-team.org These methods provide a detailed understanding of the distribution of electrons within the molecule, which is fundamental to its chemical behavior and interactions with other molecules.

The electronic properties of proflavine, a member of the flavin family, are sensitive to its environment. nih.gov Quantum chemical calculations can model these properties, offering insights that are crucial for understanding its biological activity. A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. nih.govnih.gov

The HOMO-LUMO energy gap is a critical parameter that helps to characterize the chemical reactivity, bioactivity, and kinetic stability of a molecule. nih.gov A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and polarizability. nih.gov For molecules with extended conjugated systems, like proflavine, this energy gap is also related to their UV-visible absorption spectra. youtube.com

Another valuable tool derived from quantum chemical calculations is the Molecular Electrostatic Potential (MEP) map. ucla.eduwolfram.comyoutube.com An MEP map visualizes the electrostatic potential on the surface of a molecule, indicating regions of electron excess (negative potential, typically colored red) and electron deficiency (positive potential, typically colored blue). ucla.eduyoutube.comresearchgate.net These maps are useful for predicting how a molecule will interact with other molecules, as electrostatic interactions are a key component of non-covalent binding. For proflavine, an MEP map would highlight the electrostatic features that guide its interaction with the negatively charged phosphate backbone and the base pairs of DNA.

While specific, in-depth quantum chemical studies solely on proflavine sulfate hydrate (B1144303) are not extensively detailed in the available literature, the principles from studies on related flavin compounds and the application of DFT methods provide a strong framework for understanding its electronic structure and reactivity. nih.govchemrxiv.org

Table 2: Parameters from Quantum Chemical Calculations and Their Significance

| Parameter | Description | Significance for Proflavine |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the propensity to donate electrons in chemical reactions. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to chemical reactivity, kinetic stability, and UV-Vis absorption. |

| MEP Map | A map of the electrostatic potential on the molecular surface. | Predicts non-covalent interaction sites and guides understanding of binding orientation. |

Docking and Molecular Modeling for Predictive Binding Assessment

Molecular docking and modeling are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These methods are widely used to understand and predict the binding of small molecules like proflavine to biological targets such as DNA and proteins.

Docking studies have been employed to investigate the interaction of proflavine with various biomolecules. For instance, molecular docking has been used to analyze the binding of proflavine to target proteins involved in cancer pathways, such as those in the Wnt signaling pathway. These studies provide insights into the binding affinity, with calculated binding energies indicating the strength of the interaction. For example, docking of proflavine with GSK3β, a target in the Wnt pathway, has shown a binding energy of -6.98 kcal/mol.

In the context of DNA, docking simulations help to identify the preferred binding sites and modes of interaction. Proflavine is known to intercalate into DNA, and docking can predict the specific base pair steps that are most favorable for this interaction. The starting configurations for more extensive simulations, such as molecular dynamics, are often obtained from docking methods.

The process of molecular docking involves a scoring function that estimates the binding free energy of the ligand-receptor complex. This allows for the ranking of different binding poses and even different ligands in virtual screening campaigns. The results of docking studies can reveal key intermolecular interactions, such as hydrogen bonds and van der Waals contacts, that stabilize the complex. For example, in the interaction with GSK3β, proflavine was found to form hydrogen bonds with amino acid residues such as TYR134, ASP200, and LYS85.

Table 3: Examples of Proflavine Docking Studies and Findings

| Biological Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| GSK3β | -6.98 | TYR134, ASP200, LYS85 |

| CTNBB (β-catenin) | -4.99 | VAL570, GLN601 |

| VIM (Vimentin) | -3.34 | TYR400, LEU404 |

Free Energy Perturbation and Umbrella Sampling for Interaction Pathways

Understanding the entire pathway of a molecular process, such as the intercalation of proflavine into DNA, requires the calculation of the free energy landscape along the reaction coordinate. Techniques like Free Energy Perturbation (FEP) and Umbrella Sampling are powerful methods for this purpose. More recently, related advanced sampling methods like metadynamics have been successfully applied to study the proflavine-DNA interaction. nih.govyoutube.comnih.gov

Metadynamics simulations have been used to construct the free energy surface of proflavine intercalation, providing a detailed picture of the energy barriers and stable states along the binding pathway. nih.govnih.gov These studies have captured the free energy surface of the direct intercalation of proflavine from a minor groove-bound state. nih.gov The mechanism revealed by the minimum free energy path suggests that intercalation occurs through a "minimum base-stacking penalty pathway." nih.gov In this pathway, non-stacking parameters like twist, slide, and shift of the DNA base pairs change first, followed by changes in base-stacking parameters such as buckle, roll, and rise. nih.govsemanticscholar.org This provides molecular evidence for a drug-induced cavity formation mechanism. nih.gov

The thermodynamic origin of the energy barriers for intercalation has also been elucidated through these free energy calculations. The barrier for intercalation from the minor groove is attributed to a combination of the desolvation energy of DNA and a loss of entropy. nih.gov In contrast, the barrier from the major groove, which does not involve significant desolvation, is primarily entropic in nature. nih.gov

Table 4: Free Energy Barriers and Thermodynamic Contributions for Proflavine Intercalation

| Intercalation Pathway | Key Findings | Thermodynamic Origin of Barrier |

|---|---|---|

| From Minor Groove | Higher energy barrier. nih.gov | Desolvation energy and loss of entropy. nih.gov |

| From Major Groove | Preferred pathway for intercalation and de-intercalation. nih.gov | Primarily entropic. nih.gov |

| Alternate Orientation | An alternate orientation of intercalated proflavine exists with similar stability, separated by a ~5.0 kcal/mol barrier. nih.gov | - |

Studies on Hydration Shell Dynamics and Solvent Effects in Intercalation

The solvent environment, particularly the dynamics of the surrounding water molecules (the hydration shell), plays a critical role in the interaction between proflavine and biomolecules. The binding of proflavine to DNA is significantly influenced by the properties of the solvent, such as the presence of co-solvents and the concentration of ions. acs.orgnih.gov

Studies using water-ethanol mixtures have shown that the binding mode of proflavine to DNA can be altered by changing the solvent composition. acs.orgnih.gov In aqueous solutions, intercalation is the dominant binding mode. However, as the concentration of ethanol (B145695) increases, a surface-binding mode becomes more prevalent. acs.orgnih.gov This shift is attributed to the fact that alcohols can affect the strength of electrostatic forces and weaken hydrophobic effects, both of which are important for intercalation. acs.org

The role of water in the intercalation process is multifaceted. The removal of water molecules from the DNA grooves and from the surface of proflavine (desolvation) is a key thermodynamic consideration. As revealed by free energy calculations, the desolvation energy contributes significantly to the barrier for intercalation from the minor groove. nih.gov This is because the minor groove is more hydrated, and more water molecules need to be displaced for the drug to enter. youtube.com

Computational methods, such as Grand Canonical Ensemble Monte Carlo simulations, have been used to investigate the specific patterns of hydration in the crystal structure of a proflavine-dCpG intercalated complex. nih.gov These simulations help to determine the positions of hydrating water molecules, which can form hydrogen-bonding networks that stabilize the complex. nih.gov The stabilization gained from specific hydrogen-bonding interactions between the nucleic acid, the solvent, and the drug can influence the conformational preferences of the complex. nih.govmdpi.com

The efficiency of proflavine intercalation is also affected by factors that modulate the hydration of DNA, such as high concentrations of sodium ions, which can reduce intercalation efficiency. nih.gov Conversely, inhibiting hydrogen bonding between water and DNA can also impact the binding process. nih.gov

Table 5: Influence of Solvent and Hydration on Proflavine-DNA Interaction

| Factor | Effect | Underlying Mechanism |

|---|---|---|

| Increasing Ethanol Concentration | Shifts binding from intercalation to surface binding. acs.orgnih.gov | Weakening of hydrophobic effects and alteration of electrostatic forces. acs.org |

| Desolvation of Minor Groove | Contributes to the energy barrier for intercalation. nih.gov | Energetic cost of removing structured water molecules. |

| High Sodium Ion Concentration | Reduces intercalation efficiency. nih.gov | Alteration of the DNA hydration shell and electrostatic screening. |

| Water-Mediated Hydrogen Bonds | Stabilize the proflavine-DNA complex. nih.gov | Formation of bridging interactions between the drug and DNA. |

Proflavine Sulfate Hydrate As a Research Tool and Biological Probe

Applications in Nucleic Acid Staining and Visualization Techniques

Proflavine (B1679165) is a fluorescent dye employed for staining nucleic acids at both the molecular and tissue levels. nih.gov Its ability to bind to DNA and RNA makes it a valuable tool for visualizing cellular structures, particularly the cell nucleus. nih.govmacsenlab.com Due to its small, amphipathic nature, proflavine can readily pass through the cell and nuclear membranes, leading to rapid and effective staining of fresh cells without the need for an incubation period. nih.govnih.gov

When used as a stain, proflavine causes cell nuclei and cytoplasmic structures to fluoresce. macsenlab.comnih.gov This characteristic allows for the clear visualization and quantitative analysis of cellular morphology, such as the nuclear-to-cytoplasmic ratio. nih.govresearchgate.net The staining provided by proflavine is comparable to traditional methods like Giemsa or Papanicolaou staining but offers the advantage of a much simpler and faster procedure. nih.gov It has been successfully used to stain a variety of specimens, including exfoliated oral squamous cells, cultured carcinoma cells, and leukocytes. nih.govresearchgate.net

| Staining Application | Specimen Type | Key Observation |

| Cytologic Examination | Normal exfoliated oral squamous cells | Clearly visible nuclei and granular cytoplasm. nih.govresearchgate.net |

| Cancer Cell Imaging | Cultured human oral squamous carcinoma cells | Strong nuclear contrast due to DNA intercalation. nih.gov |

| Leukocyte Differentiation | Leukocytes from whole blood | Brightly stained nuclei, highlighting the multilobar nature of neutrophils. nih.govresearchgate.net |

Utilization as a Fluorescent Probe in Biochemical and Biophysical Assays

The intrinsic fluorescence of proflavine sulfate (B86663) hydrate (B1144303) makes it a useful probe in various biochemical and biophysical assays. It exhibits strong absorption in the blue region of the spectrum, with a peak excitation around 445-460 nm and a fluorescence emission peak at approximately 515 nm. macsenlab.comnih.gov This fluorescence is significantly influenced by its interaction with nucleic acids.

As a DNA intercalating agent, proflavine has been used to probe the dynamics of DNA. nih.gov Its binding to double-stranded DNA leads to a red-shift in its absorption spectrum and a decrease in peak intensity. mdpi.com Conversely, its fluorescence is slightly enhanced when it intercalates between A-T base pairs. nih.gov These spectral changes upon binding to DNA are central to its application as a probe. For instance, the quenching of proflavine's fluorescence in the presence of guanine (B1146940) residues has been used to study its binding characteristics with DNA. researchgate.net

| Property | Value/Observation | Significance in Assays |

| Peak Excitation | ~460 nm nih.gov | Allows for specific excitation with appropriate light sources (e.g., LED). |

| Peak Emission | ~515 nm nih.gov | Enables detection of its fluorescence signal. |

| Interaction with DNA | Intercalation between base pairs. nih.govmdpi.com | Forms the basis for its use as a DNA probe. |

| Spectral Shift upon Binding | Red-shift in absorption. mdpi.com | Indicates binding to DNA. |

| Fluorescence Quenching | Quenched by guanine residues. researchgate.net | Can be used to study DNA sequence-specific interactions. |

Roles in Studying DNA Replication and Repair Mechanisms (in vitro models)

Proflavine's ability to intercalate into the DNA double helix directly interferes with molecular processes involving DNA, such as replication and repair. This interference makes it a valuable tool for studying these mechanisms in in vitro models. By inserting itself between base pairs, proflavine disrupts the normal structure of the DNA template, which can inhibit DNA synthesis. macsenlab.com

In the context of DNA replication, proflavine can induce frameshift mutations, specifically one base-pair deletions, which has been observed in in vitro DNA replication assays using enzymes like the Klenow fragment of E. coli DNA polymerase I. nih.gov The presence of proflavine during replication can lead to high levels of mutation in the newly synthesized DNA strands. macsenlab.com Furthermore, studies have shown that the mutagenic action of proflavine is enhanced when DNA ligase, an enzyme crucial for DNA repair, is defective, suggesting that the persistence of single-strand breaks in DNA potentiates proflavine-induced mutagenesis. nih.gov This makes proflavine a useful probe for investigating the interplay between DNA replication fidelity and repair pathways.

Photodynamic Research Applications (non-therapeutic contexts)

Proflavine is a photosensitive molecule, a property that is leveraged in non-therapeutic photodynamic research. frontiersin.orgnih.gov When exposed to light, proflavine can act as a photosensitizer, absorbing light energy and transferring it to other molecules, often leading to the generation of reactive oxygen species (ROS), such as hydroxyl radicals and singlet oxygen. researchgate.netnih.govnih.gov

This photo-activated generation of ROS by proflavine can induce damage to biological macromolecules. For example, photo-activated proflavine has been shown to cause double-stranded breaks in DNA. nih.govnih.gov It can also lead to the degradation of proteins and the impairment of enzyme activity. nih.gov These properties make proflavine a useful tool in research settings to study the mechanisms of photo-induced damage to cellular components and to explore the fundamental processes of photodynamic action without a therapeutic goal. The efficiency of ROS generation can be augmented by the presence of certain metal ions, such as Cu(II). nih.gov

Genetic Research Applications (e.g., as a mutagenic probe in experimental systems)

Proflavine is well-established as a mutagenic agent in genetic research, primarily known for inducing frameshift mutations. nih.gov Its planar structure allows it to intercalate between the base pairs of DNA, causing a stretching of the DNA backbone. wikipedia.org This distortion can lead to errors during DNA replication, such as the insertion or deletion of a base pair, rather than base substitutions. nih.govwikipedia.org

Mechanisms of Molecular Resistance and Adaptive Responses in Research Models

Elucidation of Efflux Pump Mechanisms in Laboratory Strains

One of the primary mechanisms of resistance to proflavine (B1679165) in bacteria is the active extrusion of the compound from the cell via efflux pumps. These membrane-bound protein complexes function to transport a wide range of substrates, including antimicrobial agents, out of the bacterial cytoplasm, thereby preventing them from reaching their intracellular targets and exerting their effects.

In laboratory strains of Escherichia coli, the EmrE efflux pump, a member of the Small Multidrug Resistance (SMR) family of proteins, has been identified as capable of transporting proflavine. mdpi.com EmrE functions as a proton/drug antiporter, utilizing the proton motive force to expel cationic compounds. mdpi.com Studies involving serial exposure of E. coli to sub-inhibitory concentrations of antimicrobials have demonstrated that this process can induce the overexpression of efflux pumps. mdpi.com For instance, continuous exposure can lead to the increased expression of the AcrAB-TolC efflux system, a major tripartite pump in Gram-negative bacteria. mdpi.com This overexpression results in a multidrug-resistant (MDR) phenotype, conferring reduced susceptibility not only to the inducing agent but also to other structurally and functionally diverse compounds. mdpi.com The upregulation of the genes encoding these pump components is a key adaptive response observed in laboratory-evolved resistant strains. mdpi.com

The activity of efflux pumps is a significant factor in the development of antibiotic resistance in various bacterial species. In Staphylococcus aureus, the NorA efflux pump has been shown to play a crucial role in the evolution of resistance to fluoroquinolones. nih.gov Elevated expression of norA increases the fitness benefit of mutations in the drug's primary targets, DNA topoisomerases, when the bacteria are under antibiotic pressure. nih.gov This interplay between efflux pump activity and target modification highlights the multifactorial nature of resistance development. Chemical inhibition of these pumps has been demonstrated to prevent the evolution of resistance in all tested isolates, underscoring their importance in this process. nih.gov

Examples of Efflux Pumps Involved in Proflavine and Multidrug Resistance

| Efflux Pump | Bacterial Strain | Family | Substrates | Resistance Mechanism |

|---|---|---|---|---|

| EmrE | Escherichia coli | SMR (Small Multidrug Resistance) | Proflavine, Ethidium, Methyl viologen | Proton/drug antiport |

| AcrAB-TolC | Escherichia coli | RND (Resistance-Nodulation-Division) | Multiple antibiotics and detergents | Overexpression induced by serial exposure to antibiotics |

| NorA | Staphylococcus aureus | MFS (Major Facilitator Superfamily) | Fluoroquinolones, Biocides | Potentiates evolution of resistance by increasing fitness benefit of target mutations |

Target Modification and Enzyme Alteration in in vitro Systems

The primary molecular target of proflavine is bacterial DNA. Proflavine, an acridine (B1665455) dye, is a planar molecule that intercalates between the base pairs of the DNA double helix. wikipedia.orgresearchgate.net This insertion distorts the structure of the DNA, leading to frameshift mutations during DNA replication and transcription. wikipedia.orgnih.gov By interfering with these fundamental cellular processes, proflavine inhibits bacterial growth. nih.gov

Resistance to DNA-intercalating agents and other drugs that target DNA topology, such as fluoroquinolones, often arises from modifications in the enzymes that interact with DNA. The bacterial enzymes DNA gyrase and topoisomerase IV are essential for managing the topological state of DNA during replication, transcription, and repair. nih.govbrieflands.combrieflands.com In many bacterial species, these enzymes are the primary targets of fluoroquinolone antibiotics. nih.govbrieflands.com

In vitro studies have extensively documented the development of resistance through mutations in the genes encoding these enzymes. Specifically, mutations are frequently found in highly conserved regions known as the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes, which encode subunits of DNA gyrase and topoisomerase IV, respectively. nih.govbrieflands.comnih.govmdpi.com For example, in E. coli, mutations at serine-83 and aspartate-87 of GyrA are common in fluoroquinolone-resistant clinical isolates. brieflands.combrieflands.com Similarly, mutations in ParC, often at serine-80, are associated with decreased susceptibility. nih.gov The accumulation of mutations in both gyrA and parC typically leads to higher levels of resistance. brieflands.com While these specific mutations are primarily linked to fluoroquinolone resistance, the principle of target modification is a crucial mechanism of resistance to DNA-binding agents in general.

Common Target Gene Mutations Conferring Resistance in In Vitro Systems

| Gene | Enzyme | Bacterial Species | Common Mutation Sites |

|---|---|---|---|

| gyrA | DNA Gyrase Subunit A | Escherichia coli, Proteus mirabilis, Coxiella burnetii | Serine-83, Aspartate-87 |

| parC | Topoisomerase IV Subunit C | Escherichia coli, Proteus mirabilis, Mycoplasma hyorhinis | Serine-80, Aspartate-69, Threonine-80 |

| gyrB | DNA Gyrase Subunit B | Proteus mirabilis, Coxiella burnetii | Serine-431, Methionine-518 |

Genomic and Proteomic Adaptations in Microbial Research Strains

Exposure of microbial research strains to proflavine and other antimicrobial compounds can induce global changes in gene expression and protein synthesis, reflecting a broad adaptive stress response. nih.gov These genomic and proteomic shifts are crucial for the survival and development of resistance in bacteria. frontiersin.org

Transcriptomic analyses, which measure the expression levels of all genes in an organism, have revealed that exposure to chemical stressors triggers a multifaceted response in bacteria. nih.gov This includes the upregulation of genes involved in stress response, metabolism, transcription, and transport. researchgate.net For instance, in E. coli, exposure to disinfectants has been shown to upregulate the phage shock protein (psp) operon, a system involved in maintaining cell membrane integrity under stress. researchgate.net Furthermore, studies on the response to ciprofloxacin (B1669076) have shown altered expression of genes related to oxidative stress and increased antibiotic efflux. nih.gov These findings suggest that bacteria can reprogram their gene expression to counteract the damaging effects of antimicrobial agents.

Proteomic studies, which analyze the entire protein complement of a cell, provide further insights into these adaptive mechanisms. frontiersin.org When bacteria are challenged with antibiotics, there are often significant changes in the abundance of proteins involved in energy and nitrogen metabolism, protein and nucleic acid synthesis, and stress responses. frontiersin.org In proteomic analyses of antibiotic resistance, proteins that are commonly overexpressed include those involved in cell wall biogenesis and transport systems, such as the outer membrane channel TolC, which is a component of several efflux systems. frontiersin.org These proteomic adjustments allow the bacteria to reinforce their cellular defenses and enhance their capacity to remove the toxic compound. The combination of genomic and proteomic approaches provides a comprehensive view of the complex and interconnected pathways that contribute to microbial adaptation and resistance to compounds like proflavine sulfate (B86663) hydrate (B1144303). nih.gov

Emerging Research Frontiers and Future Perspectives

Integration of Proflavine (B1679165) Sulfate (B86663) Hydrate (B1144303) with Nanoscience for Advanced Research Probes

The convergence of nanoscience and proflavine sulfate hydrate research is paving the way for the development of sophisticated research probes with enhanced functionality. By combining the unique photophysical properties of proflavine with the versatility of nanomaterials, scientists are creating novel tools for biological imaging, sensing, and therapeutic applications.

One promising avenue involves the use of carbon nanodots (CNDs) as carriers for proflavine. These fluorescent nanomaterials offer high photostability and quantum yield, making them excellent candidates for drug delivery systems. Research has demonstrated that proflavine can be loaded onto amine-capped CNDs, and its release can be triggered by the presence of DNA, suggesting the potential for targeted delivery to the nucleus.

Furthermore, the principles of nanoparticle functionalization are being applied to create advanced biosensors. Gold nanoparticles (AuNPs), quantum dots (QDs), and other nanostructures can be surface-functionalized with ligands that specifically bind to target molecules. researchgate.netfrontiersin.orgnih.gov Proflavine's intercalating properties can be harnessed in such systems to signal the presence of nucleic acids or to report on changes in the local environment. For instance, the fluorescence of proflavine is quenched upon intercalation into DNA, a phenomenon that can be exploited in the design of "on/off" fluorescent probes. nih.gov

The development of theranostic nanoparticles, which combine diagnostic and therapeutic capabilities, represents another exciting frontier. mnba-journal.com Proflavine's photosensitizing properties make it a candidate for photodynamic therapy (PDT), a treatment modality that uses light to activate a photosensitizer, leading to the generation of reactive oxygen species that can kill cancer cells. mdpi.comnih.gov By incorporating proflavine into nanoparticle platforms, it may be possible to achieve targeted delivery to tumor sites and activate the therapeutic effect with localized light exposure, minimizing damage to healthy tissues. nih.gov

Table 1: Nanomaterials Integrated with Proflavine for Research Applications

| Nanomaterial | Application | Key Findings |

|---|---|---|

| Carbon Nanodots (CNDs) | Drug Delivery Carrier | Proflavine can be loaded onto CNDs and released in the presence of DNA. |

| Gold Nanoparticles (AuNPs) | Biosensing | Functionalized AuNPs can be used for the detection of biological agents. researchgate.netfrontiersin.org |

High-Throughput Screening Methodologies for Novel this compound Interactions

High-throughput screening (HTS) is a powerful tool in drug discovery and molecular biology, enabling the rapid testing of large numbers of compounds for their effects on biological targets. assaygenie.comnih.gov The application of HTS methodologies to this compound is beginning to uncover novel interactions and potential therapeutic applications beyond its traditional role as a DNA intercalator.

Biochemical assays, such as those based on fluorescence polarization, FRET (Förster Resonance Energy Transfer), and TR-FRET (Time-Resolved FRET), are well-suited for studying the binding of small molecules like proflavine to proteins and nucleic acids. nih.gov These assays can be adapted to a high-throughput format to screen for novel binding partners or to identify compounds that modulate the interaction of proflavine with its known targets.

A notable example of HTS in action is the identification of proflavine as an inhibitor of viral proteases. One study employed an enzymatic assay using a fluorogenic substrate to screen for inhibitors of the main protease (Mpro) of SARS-CoV-2. nih.gov This screening identified proflavine as having significant inhibitory activity against Mpro, suggesting its potential as an antiviral agent. nih.gov

Cell-based assays are another critical component of HTS. nih.gov These assays can provide insights into the effects of proflavine on cellular processes such as viability, gene expression, and signaling pathways. High-content screening (HCS), a sophisticated form of cell-based screening that uses automated microscopy and image analysis, can provide detailed information on the morphological and functional changes induced by proflavine in a cellular context.

The vast amount of data generated by HTS requires sophisticated data analysis tools. Publicly available databases like PubChem house extensive HTS data for a wide range of compounds, including proflavine. nih.gov By mining this data, researchers can identify potential new targets and mechanisms of action for proflavine, guiding further experimental investigation.

Table 2: High-Throughput Screening (HTS) Approaches for Proflavine Research

| HTS Method | Application | Potential Insights |

|---|---|---|

| Biochemical Assays (e.g., FRET, TR-FRET) | Identifying novel binding partners | Discovery of new protein or nucleic acid targets for proflavine. nih.gov |

| Enzymatic Assays | Screening for enzyme inhibitors | Identification of proflavine's inhibitory activity against specific enzymes, such as viral proteases. nih.gov |

| Cell-Based Assays (e.g., HCS) | Assessing cellular effects | Understanding the impact of proflavine on cell health, morphology, and signaling pathways. nih.gov |

Unexplored Biological Targets and Pathways in Model Organisms

While the interaction of proflavine with DNA is well-documented, a comprehensive understanding of its effects on other biological targets and pathways remains an area of active investigation. The planar structure of proflavine allows it to intercalate between DNA base pairs, leading to a disruption of DNA synthesis and replication, which is the basis for its mutagenic and antibacterial properties. nih.govwikipedia.orgdrugbank.com However, emerging evidence suggests that proflavine's biological activities are not limited to DNA intercalation.

Studies have shown that proflavine can also interact with and affect the function of various enzymes. researchgate.net For instance, it can prevent the binding of enzyme-substrate complexes and, in the presence of light, can generate reactive oxygen species that lead to protein degradation and loss of enzyme activity. researchgate.netnih.gov The identification of proflavine as an inhibitor of the SARS-CoV-2 main protease (Mpro) further highlights its potential to target non-DNA biomolecules. nih.gov

The photosensitizing properties of proflavine open up another dimension of its biological activity. frontiersin.org As a photosensitizer, proflavine can be activated by light to produce reactive oxygen species (ROS), which can damage a wide range of cellular components, including proteins, lipids, and nucleic acids. nih.gov This property is being explored for its therapeutic potential in photodynamic therapy (PDT) for the treatment of cancer and other diseases. mdpi.comnih.gov

The use of model organisms, from bacteria and yeast to more complex systems like zebrafish and mice, will be crucial in elucidating the full spectrum of proflavine's biological effects. These models allow for the systematic investigation of its impact on various cellular pathways and physiological processes in a living system. Further research is needed to explore its effects on RNA metabolism, protein-protein interactions, and signal transduction pathways that may be independent of its DNA-intercalating activity.

Table 3: Known and Potential Biological Targets of Proflavine

| Target Class | Specific Example | Mechanism of Action |

|---|---|---|

| Nucleic Acids | DNA | Intercalation between base pairs, leading to disruption of replication and transcription. nih.govnih.govacs.orgnih.gov |

| Enzymes | SARS-CoV-2 Main Protease (Mpro) | Inhibition of enzymatic activity. nih.gov |

Challenges and Opportunities in Fundamental this compound Research

The renewed interest in this compound is accompanied by both significant challenges and exciting opportunities for fundamental research. A primary challenge is the well-established mutagenic and potential carcinogenic nature of proflavine. researchgate.net Its ability to intercalate into host DNA raises concerns about its long-term effects and necessitates careful consideration in the development of any therapeutic applications. researchgate.net

Despite this challenge, there are numerous opportunities for further research. A deeper understanding of the molecular mechanism of proflavine's interaction with DNA is still being sought. Computational studies and advanced biophysical techniques are providing unprecedented detail into the dynamics of the intercalation process, which could inform the design of new intercalating agents with improved specificity and reduced toxicity. acs.orgnih.govyoutube.com

The photosensitizing properties of proflavine present a significant opportunity for its application in photodynamic therapy. frontiersin.org Research into developing novel proflavine derivatives with enhanced photophysical properties, such as improved absorption at longer wavelengths for deeper tissue penetration, could lead to more effective PDT agents. nih.gov

Furthermore, the integration of proflavine with nanotechnology offers a promising strategy to overcome some of its limitations. nih.govresearchgate.netnih.govmdpi.commdpi.com Encapsulating proflavine within nanoparticles could potentially reduce its systemic toxicity and enable targeted delivery to diseased tissues, thereby enhancing its therapeutic index.

The exploration of proflavine's non-DNA targets also represents a major opportunity. By identifying and characterizing its interactions with other biomolecules, it may be possible to develop new therapeutic strategies that are independent of its mutagenic activity. High-throughput screening and chemical proteomics are powerful tools that can be employed to uncover these novel interactions.

Table 4: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Proflavine |

| Acriflavine |

| Lumichrome |

| Riboflavin tetraacetate |

| Lumiflavin |

| Barbituric acid |

| 1,3-dimethylbarbituric acid |

| Malononitrile |

| Aryl aldehydes |

| Ethidium bromide |

| Hoechst |

| Remdesivir |

| GC376 |

| Eosin |

| Hematoporphyrin |

| Photofrin |

| Temoporfin |

| Motexafin lutetium |

| Palladium bacteriopheophorbide |

| Purlytin |

| Verteporfin |

| Talaporfin |

| Aminolevulinic acid (ALA) |

| Methotrexate |

| Cycloheximide |

| Kaempferol |

| Chrysin |

| Quercetin |

| Genistein |

| Apigenin |

| Naringenin |

| Silibinin |

| Puerarin |

| Rhoifolin |

| Daidzein |

| Luteolin |

| Myricetin |

| Rutin |

| Hesperidin |

| Nobiletin |

Q & A

Q. What experimental methods are recommended for determining the hydration state of Proflavine sulfate Hydrate?

Gravimetric analysis is the standard approach. Heat a known mass of the compound to evaporate water, then calculate the mass loss and molar ratio of water to anhydrous Proflavine sulfate. Ensure controlled heating to avoid decomposition (e.g., 100–150°C) and use inert atmospheres to prevent oxidation. Molar ratios are derived by comparing moles of lost water (via mass difference) to moles of the anhydrous compound . Potential errors include incomplete dehydration or reabsorption of moisture during cooling; mitigate these by using desiccators and replicate measurements .

Q. What are the standard protocols for using this compound as a fluorescent stain in cytology?

Prepare a 0.01–0.1% (w/v) aqueous solution. Apply to fixed or live cells for 1–5 minutes, then rinse with buffer. Use fluorescence microscopy with blue excitation (e.g., 450–490 nm) and green emission filters (500–550 nm). The dye intercalates DNA, highlighting nuclei and cytoplasmic granularity. For quantitative analysis, calibrate imaging parameters (exposure time, gain) to avoid saturation and ensure linearity in fluorescence intensity measurements .

Q. How can researchers validate the purity of this compound batches?

Use high-performance liquid chromatography (HPLC) with UV-Vis detection (λ = 270 nm for Proflavine). A C18 column and mobile phase of 70% methanol/30% water (0.1% trifluoroacetic acid) provide optimal separation. Compare retention times and peak areas to certified reference standards. Purity >95% is typically required for reproducible staining and spectroscopic studies .

Advanced Research Questions

Q. How can researchers resolve discrepancies in fluorescence intensity data when using this compound for DNA quantification?

Calibrate instruments using standard DNA concentrations (e.g., calf thymus DNA) treated with identical staining protocols. Account for environmental factors (pH, ionic strength) that affect intercalation efficiency. If intensities vary between replicates, assess dye aggregation via absorbance spectroscopy: monomeric Proflavine peaks at 445 nm, while aggregates show shifts to ~430 nm. Normalize data using internal controls (e.g., SYBR Gold co-staining) .

Q. What methodological optimizations are needed for Proflavine sulfate staining in 3D tissue models versus monolayer cells?

Increase staining time to 15–20 minutes for tissue penetration. Use confocal microscopy with Z-stacking to resolve depth-dependent signal attenuation. Validate staining uniformity by comparing nuclear-to-cytoplasmic ratios across tissue layers. For thick samples (>100 µm), consider clearing agents (e.g., ScaleS) to reduce light scattering .

Q. How can machine learning enhance the analysis of Proflavine-stained cell images?

Train convolutional neural networks (CNNs) on annotated datasets to classify cell types based on nuclear morphology (e.g., neutrophil lobularity). Use feature extraction algorithms (Haralick texture analysis) to quantify chromatin condensation. Ensure reproducibility by standardizing imaging conditions and incorporating batch-effect correction in data pipelines .

Q. What strategies mitigate photobleaching in long-term Proflavine fluorescence imaging?